molecular formula C18H13F3N4S B2899629 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline CAS No. 956754-82-8

2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline

Cat. No. B2899629
CAS RN: 956754-82-8
M. Wt: 374.39
InChI Key: VZMYICSSBIRECW-UHFFFAOYSA-N
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Description

The compound “2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline” is a complex organic molecule. It contains several functional groups including a quinoline ring, a thiazole ring, and a pyrazole ring . The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring, a thiazole ring, and a pyrazole ring . These rings are connected in a specific arrangement, with the trifluoromethyl group attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . For example, trifluoromethyl groups are known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethyl group could affect the compound’s polarity, acidity, and reactivity .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors such as theEphrin type-A receptor 7 . This receptor is a tyrosine kinase that binds promiscuously GPI-anchored ephrin-A family ligands residing on adjacent cells, leading to contact-dependent bidirectional signaling into neighboring cells .

Mode of Action

It’s known that the trifluoromethyl (-cf3) group in similar compounds can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been found to reversibly catalyze the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

The interaction of similar compounds with their targets can lead to various downstream effects, including changes in cellular signaling and metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The trifluoromethyl group in similar compounds has been found to improve drug potency, suggesting that it may enhance the compound’s stability and efficacy in various environments .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its physical and chemical properties, how it is used, and how it is handled . For example, many trifluoromethyl-containing compounds require careful handling due to their reactivity .

Future Directions

The future directions for research on this compound could include exploring new synthesis methods, investigating its potential uses in various industries, and studying its biological activity . For example, trifluoromethyl-containing compounds are a hot topic in medicinal chemistry and agrochemistry, and there is ongoing research into their synthesis and applications .

properties

IUPAC Name

5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-quinolin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4S/c1-10-9-15(18(19,20)21)25(24-10)17-23-16(11(2)26-17)14-8-7-12-5-3-4-6-13(12)22-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMYICSSBIRECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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